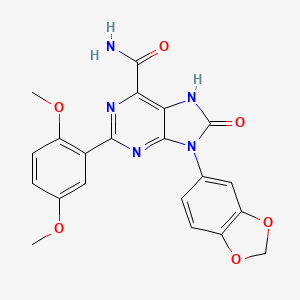![molecular formula C14H14N2O3 B3012244 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid CAS No. 861212-19-3](/img/structure/B3012244.png)
2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid is an organic compound with the molecular formula C14H14N2O3 It is characterized by a pyrimidine ring substituted with a methyl group and a phenyl group, connected to a propanoic acid moiety through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative.
Substitution Reactions: The methyl and phenyl groups are introduced through substitution reactions, often using appropriate halides and a base.
Esterification and Hydrolysis: The propanoic acid moiety is introduced via esterification followed by hydrolysis.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the propanoic acid moiety.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides and bases like sodium hydroxide or potassium carbonate are commonly employed.
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group results in the corresponding alcohol.
Substitution: Substitution reactions yield various derivatives depending on the substituents introduced.
科学的研究の応用
2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenyl group may enhance the compound’s binding affinity, while the propanoic acid moiety can influence its solubility and bioavailability.
類似化合物との比較
- 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetic acid
- 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]butanoic acid
- 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]pentanoic acid
Comparison:
- Uniqueness: The specific substitution pattern on the pyrimidine ring and the propanoic acid moiety make 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid unique in terms of its chemical properties and potential applications.
- Chemical Properties: Similar compounds may have different physical and chemical properties, such as melting points, boiling points, and solubility, due to variations in the length of the carbon chain attached to the pyrimidine ring.
特性
IUPAC Name |
2-(6-methyl-2-phenylpyrimidin-4-yl)oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-8-12(19-10(2)14(17)18)16-13(15-9)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBCOLDQMXNXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)OC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3012164.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide](/img/structure/B3012172.png)




![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012181.png)
![3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3012183.png)
![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3012184.png)
